# **Technical Support Center: MS-275 (Entinostat)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IV-275    |           |
| Cat. No.:            | B12391325 | Get Quote |

Welcome to the technical support center for MS-275 (Entinostat). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of MS-275 during experimentation.

## **Frequently Asked Questions (FAQs)**

Q1: What is MS-275 and what is its mechanism of action?

MS-275, also known as Entinostat, is a potent, orally active synthetic pyridyl carbamate that acts as a Class I histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, MS-275 leads to the accumulation of acetylated histones, which alters chromatin structure and modulates the expression of genes involved in cell growth, differentiation, and apoptosis.[1][2] For example, it has been shown to increase the expression of antiproliferation genes like p21. [1]



Click to download full resolution via product page

Caption: Mechanism of action for the HDAC inhibitor MS-275.

Q2: What is the known oral bioavailability of MS-275?







The oral bioavailability of MS-275 shows significant variation between preclinical animal models and humans.

- In Animals: Preclinical studies in rats, mice, and dogs indicated a high oral bioavailability of approximately 85% with a short half-life of about 1 hour.[1][3]
- In Humans: In contrast, Phase I clinical trials revealed a substantially longer half-life in humans, ranging from 39 to 80 hours.[1][4][5] This discrepancy led to unexpected toxicities when a daily dosing schedule, based on animal data, was initially used.[1][6] While the precise absolute bioavailability percentage in humans is not consistently reported across studies, the focus has shifted to managing its long half-life and exposure through adjusted dosing schedules.[4]

Q3: What are the main factors limiting the oral bioavailability of a compound like MS-275?

Oral drug bioavailability is a complex process influenced by physicochemical and physiological factors.[7] Key barriers include:

- Dissolution: The drug must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major rate-limiting step.[8]
- Permeability: The dissolved drug must then pass through the intestinal epithelial membrane to enter the bloodstream.[9]
- First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[8] Studies suggest, however, that hepatic metabolism is a minor elimination pathway for MS-275.[10]
   [11]







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. MS-275, a potent orally available inhibitor of histone deacetylases--the development of an anticancer agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I and pharmacokinetic study of MS-275, a histone deacetylase inhibitor, in patients with advanced and refractory solid tumors or lymphoma - PubMed







[pubmed.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting the pharmacokinetic profile of MS-275, a novel histone deacetylase inhibitor, in patients with cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- To cite this document: BenchChem. [Technical Support Center: MS-275 (Entinostat)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12391325#improving-the-bioavailability-of-oral-ms-275]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com